molecular formula C23H24N4O4S B2444307 (E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492425-89-5

(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2444307
CAS No.: 492425-89-5
M. Wt: 452.53
InChI Key: VBQSHFQPEZKBAL-WOJGMQOQSA-N
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Description

(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazolo-pyrimidine core with methoxy and pyrazole substituents. Its molecular formula is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of approximately 452.5 g/mol. The presence of the pyrazole ring is particularly noteworthy as it has been associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Similar Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 4A54926Induction of apoptosis
Compound 5MCF-749.85Cell cycle arrest
Compound 20MCF-71.88CDK2 inhibition
Compound 21HCT1160.39Aurora-A kinase inhibition

The above table summarizes the IC50 values of related compounds that exhibit anticancer properties through mechanisms such as apoptosis induction and kinase inhibition .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that compounds with similar structures may influence cellular pathways involved in cancer progression.

  • Apoptosis Induction : Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.
  • Kinase Inhibition : Specific derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Cell Cycle Arrest : Some compounds cause arrest at specific phases of the cell cycle, preventing cancer cell proliferation.

Case Studies

A notable study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their anticancer activity. For example:

Case Study: Evaluation of Pyrazole Derivatives
In a systematic evaluation conducted by Wei et al., several pyrazole derivatives were synthesized and tested for their anticancer properties against A549 and MCF7 cell lines. Among them, compound 20 , structurally related to this compound exhibited an IC50 value of 1.88 µM against MCF7 cells .

Properties

IUPAC Name

methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-12-17(14(3)26(4)25-12)11-18-21(28)27-20(15-7-9-16(30-5)10-8-15)19(22(29)31-6)13(2)24-23(27)32-18/h7-11,20H,1-6H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQSHFQPEZKBAL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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